molecular formula C15H21F3O B8669059 2,4-Di-tert-butyl-6-(trifluoromethyl)phenol CAS No. 93343-49-8

2,4-Di-tert-butyl-6-(trifluoromethyl)phenol

Cat. No. B8669059
CAS RN: 93343-49-8
M. Wt: 274.32 g/mol
InChI Key: YNTOXGVSIAHGRQ-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C15H21F3O and its molecular weight is 274.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Di-tert-butyl-6-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Di-tert-butyl-6-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

93343-49-8

Product Name

2,4-Di-tert-butyl-6-(trifluoromethyl)phenol

Molecular Formula

C15H21F3O

Molecular Weight

274.32 g/mol

IUPAC Name

2,4-ditert-butyl-6-(trifluoromethyl)phenol

InChI

InChI=1S/C15H21F3O/c1-13(2,3)9-7-10(14(4,5)6)12(19)11(8-9)15(16,17)18/h7-8,19H,1-6H3

InChI Key

YNTOXGVSIAHGRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(F)(F)F)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A strip of aluminum foil weighing 267 mg (9.9 mmol) was amalgmated by immersion in a solution of 2% mercuric chloride in water for 15 seconds, washed with absolute ethanol followed by diethyl ether, cut into small pieces, and added to a solution of 400 mg (0.99 mmol) of 4,6-di-tert-butyl-2-triethylsiloxy-2-trifluoromethyl-3,5-cyclohexadien-1-one in 25 mL of 10% water - 90% tetrahydrofuran. The resulting mixture was heated at 70° C. for 1.5 hours, allowed to cool to room temperature, and filtered. The filter cake was washed with 10 mL of tetrahydrofuran. Concentration of the combined filtrates gave a residue which was poured into 25 mL of water. The aqueous mixture was extracted with three 10 mL portions of dichloromethane. Combination, drying and concentration of the organic layers gave a residue which was purified by PTLC (one 2 mm silica gel plate eluted with petroleum ether), affording 226 mg (83% yield) of 2,4-di-tert-butyl-6-trifluoromethylphenol as a colorless liquid: 1H NMR (CDCl3) δ 1.31 (s, 9H), 1.45 (s, 9H), 5.56 (q, 1H, JHF =4 Hz), 7.39 (d, 1H, J=2 Hz), 7.54 (d, 1H, J=2 Hz); IR (neat) 3624, 2959, 2906, 2868, 1481, 1458, 1448, 1363, 1340, 1263, 1251, 1170, 1126, 1097, 887, 694 cm-1 ; mass spectrum (70 eV) m/z (relative intensity) 274 (20, M+), 259 (100), 239 (68), 98 (20), 57 (22), 41 (34).
Quantity
0 (± 1) mol
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[Compound]
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mercuric chloride
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4,6-di-tert-butyl-2-triethylsiloxy-2-trifluoromethyl-3,5-cyclohexadien-1-one
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400 mg
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reactant
Reaction Step Three
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25 mL
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Quantity
25 mL
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Synthesis routes and methods II

Procedure details

A strip of aluminum foil weighing 293 mg (11 mmol) was amalgamated by immersion in a solution of 2% mercuric chloride in water for 15 sec., washed with absolute ethanol followed by diethyl ether, cut into small pieces, and added to a solution of 315 mg (1.1 mmol) of 4,6-di-tert-butyl-2-hydroxy-2-trifluoromethyl-3,5-cyclohexadien-1-one in 25 mL of 10% water--90% tetrahydrofuran. The resulting mixture was heated at 60°-70° C. for 2 hours, allowed to cool to room temperature, and filtered. The filter cake was washed with diethyl ether. Concentration of the combined filtrates gave a residue which was poured into 10 mL of water. The aqueous mixture was extracted with three 10 mL portions of dichloromethane. Combination, drying, and concentration of the organic layers gave a residue which was purified by PTLC (one 2 mm silica gel plate eluted with petroleum ether), affording 218 mg (73% yield) of 2,4-di-tert-butyl-6-trifluoromethylphenol.
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mercuric chloride
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4,6-di-tert-butyl-2-hydroxy-2-trifluoromethyl-3,5-cyclohexadien-1-one
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315 mg
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Reaction Step Three
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25 mL
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10 mL
Type
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Reaction Step Four

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